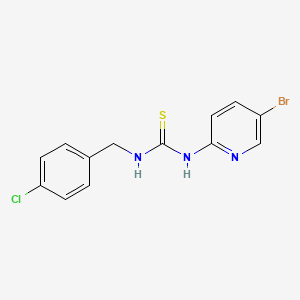
N-(5-bromo-2-pyridinyl)-N'-(4-chlorobenzyl)thiourea
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(4-chlorobenzyl)thiourea, also known as NPC1161B, is a chemical compound that belongs to the class of thiourea derivatives. It has gained attention in the scientific community due to its potential as a therapeutic agent against various diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-chlorobenzyl)thiourea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or signaling pathways that are involved in disease progression. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. It has also been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-cancer activities. It has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-pyridinyl)-N'-(4-chlorobenzyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to have low toxicity and high bioavailability, which makes it a promising therapeutic agent. However, the limitations of this compound include its limited solubility in water and its potential to interact with other compounds in biological systems, which may affect its activity.
Zukünftige Richtungen
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-N'-(4-chlorobenzyl)thiourea. One direction is to investigate its potential as a therapeutic agent against other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its activity in biological systems. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising therapeutic agent with potential applications in the treatment of various diseases. Its synthesis method has been optimized to increase the yield and purity of the compound. Scientific research has shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. The mechanism of action of this compound needs to be further elucidated, and future directions for research include investigating its potential as a therapeutic agent against other diseases and developing new derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential as a therapeutic agent against various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[(4-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3S/c14-10-3-6-12(16-8-10)18-13(19)17-7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARGIZMFSHJLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704207.png)
![1-allyl-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4704208.png)
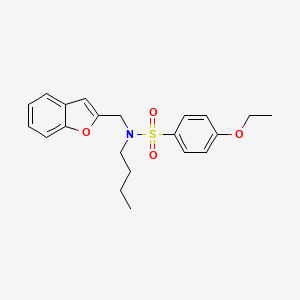

![N-benzyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4704241.png)
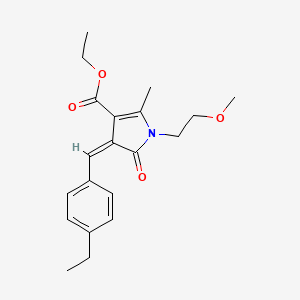
![2-(4-butoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4704259.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-5-mercapto-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B4704265.png)
![2-{4-[2-(4-fluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4704273.png)
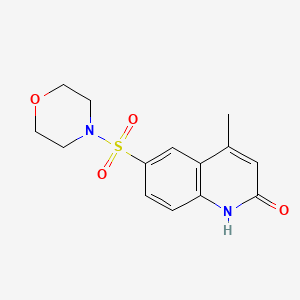
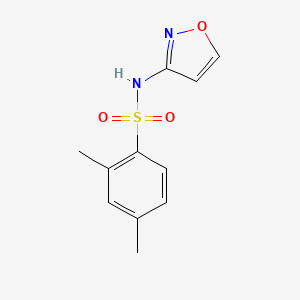
![5-({6-tert-butyl-3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4704293.png)
![N-(2-furylmethyl)-2-(5-methyl-3-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetamide](/img/structure/B4704295.png)
